molecular formula C21H30N2O3 B1463198 Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 1159982-58-7

Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B1463198
CAS No.: 1159982-58-7
M. Wt: 358.5 g/mol
InChI Key: WZRARNVPMCRKLL-UHFFFAOYSA-N
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Description

Molecular Architecture

Core Spiro[5.5]Undecane Scaffold

The central structural feature of tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is its spiro[5.5]undecane framework. This bicyclic system consists of two piperidine rings fused at a single spiro carbon atom (position 2 of one ring and position 4 of the other), creating a rigid three-dimensional geometry. The spiro junction forces the two rings into a perpendicular arrangement, limiting conformational flexibility and stabilizing the molecule against torsional strain.

The numbering of the spiro system follows IUPAC rules, with the primary piperidine ring (containing the tert-butyl carbamate group) designated as the first ring and the secondary ring (bearing the benzyl substituent) as the second. The 5.5 designation indicates that each ring contains five non-spiro carbon atoms, resulting in an 11-membered bicyclic structure.

Property Value
Molecular Formula C₂₁H₃₀N₂O₃
Molecular Weight 358.47 g/mol
Spiro Junction C2 (primary) and C4 (secondary)

Functional Groups

Tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group at position 2 serves as a protective moiety for the secondary amine. This group is synthesized via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Its bulky tert-butyl substituent sterically shields the adjacent nitrogen, preventing undesired nucleophilic reactions while maintaining stability under acidic conditions.

Benzyl Substituent

A benzyl group (C₆H₅CH₂−) is attached to the nitrogen at position 9. This aromatic substituent enhances lipophilicity, influencing the compound’s solubility and membrane permeability. The benzylic methylene group (−CH₂−) exhibits moderate reactivity due to resonance stabilization with the phenyl ring, enabling potential functionalization via hydrogenolysis or oxidation.

Ketone Moiety

The 5-oxo group introduces a ketone at position 5 of the secondary piperidine ring. This carbonyl group participates in hydrogen bonding and polar interactions, affecting both physicochemical properties and biological activity. Its electron-withdrawing nature also modulates the basicity of adjacent nitrogen atoms.

Functional Group Position Role
Tert-butyl carbamate 2 Amine protection, steric bulk
Benzyl substituent 9 Lipophilicity enhancement
Ketone 5 Hydrogen bonding, polarity modulation

Stereochemical Considerations and Conformational Dynamics

The spiro[5.5]undecane core contains two stereogenic centers at the spiro carbon (C2) and the nitrogen-bearing carbon (C9). The rigid bicyclic system restricts free rotation, leading to distinct diastereomeric and enantiomeric forms. Computational studies of analogous diazaspiro compounds reveal that the energy barrier for ring flipping exceeds 25 kcal/mol, rendering interconversion between conformers negligible at room temperature.

The tert-butyl carbamate and benzyl groups adopt equatorial orientations to minimize 1,3-diaxial strain. This arrangement positions the benzyl substituent perpendicular to the primary piperidine ring, reducing steric clashes with the Boc group. The ketone at C5 adopts a planar configuration, allowing optimal orbital overlap for resonance stabilization.

Conformational dynamics are further influenced by:

  • Hydrogen bonding between the ketone oxygen and adjacent NH groups.
  • Van der Waals interactions between the benzyl phenyl ring and the spiro scaffold.
  • Torsional strain alleviation via spiro junction-induced rigidity.

These factors collectively stabilize a single dominant conformation, making the compound suitable for applications requiring predictable spatial arrangement.

Properties

IUPAC Name

tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-12-9-18(24)21(16-23)10-13-22(14-11-21)15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRARNVPMCRKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131455
Record name 1,1-Dimethylethyl 5-oxo-9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-58-7
Record name 1,1-Dimethylethyl 5-oxo-9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159982-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-oxo-9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article examines the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is C21H32N2O2, which includes a tert-butyl group, a benzyl group, and a carboxylate functional group. These structural elements contribute to its distinct chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC21H32N2O2
Molecular Weight358.47 g/mol
CAS Number1159982-58-7
StructureChemical Structure

Antimicrobial Properties

Preliminary studies indicate that tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has also highlighted the compound's anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The compound's ability to interact with specific receptors or enzymes may contribute to its efficacy as an anticancer agent.

The unique structural features of tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate allow it to interact with various biological targets. These interactions may modulate enzyme activities or receptor functions, influencing cellular responses.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 25 µM, indicating its potential as a therapeutic agent in infectious diseases.
  • Cancer Cell Line Studies : In another investigation involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Apoptotic markers were elevated, suggesting that the compound triggers programmed cell death pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Positional Isomerism of Nitrogen Atoms
  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) :
    • Differs in nitrogen placement (3-aza vs. 2,9-diaza), reducing hydrogen-bonding sites.
    • Molecular Weight : 269.35 g/mol.
    • Impact : Lower polarity and altered pharmacokinetic properties compared to the 2,9-diaza derivative .
Oxidation State Modifications
  • tert-Butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1368340-95-7) :
    • Lacks the benzyl group at position 8.
    • Molecular Weight : 268.35 g/mol.
    • Impact : Reduced steric hindrance and higher solubility in polar solvents (e.g., DMSO) compared to the benzyl-substituted analog .

Substituent Effects

Benzyl vs. Phenyl Substituents
  • tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate: Features a phenyl group instead of benzyl.
Fluorinated Derivatives
  • tert-Butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1159982-61-2) :
    • Incorporates fluorine atoms at position 3.
    • Impact : Fluorine enhances metabolic stability and electronegativity, improving membrane permeability .

Preparation Methods

Detailed Preparation Method

A representative preparation method for diazaspiro compounds, adaptable to tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate, includes the following key steps:

  • Starting Materials: N-Boc-protected piperidone derivatives or N-benzylpyrrolidinones.
  • Epoxide Formation: Treatment with Corey–Chaykovsky reagent to form epoxide intermediates.
  • Ring Opening: Thermal or nucleophilic ring opening of epoxides with arylamines or ammonia to yield aminoalcohols.
  • Acylation: Reaction of aminoalcohols with acyl halides (e.g., 2-chloropropionyl chloride) to introduce acyl groups.
  • Intramolecular Cyclization: Treatment with strong bases such as potassium tert-butoxide to induce spirocyclization, forming the diazaspiro ring.
  • Deprotection and Substitution: Boc-deprotection followed by N-alkylation to install benzyl or other substituents.
  • Catalytic Hydrogenation: Use of palladium on carbon (Pd/C) in methanol or THF to remove protecting groups or reduce intermediates as needed.

Specific Reaction Conditions and Steps

While precise conditions for tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate are scarce, analogous processes provide guidance:

Step Reaction Reagents & Solvents Temperature Time Notes
1 Epoxide formation from N-Boc-piperidone Corey–Chaykovsky reagent, THF Room temp Several hours Generates epoxide intermediate
2 Ring opening with arylamine or ammonia Methanolic ammonia or amine Elevated temp (e.g., 50-70°C) Several hours Forms aminoalcohol intermediate
3 Acylation Acyl halide (e.g., 2-chloropropionyl chloride), ethyl acetate-water biphasic system Room temp Several hours Introduces acyl group
4 Intramolecular cyclization Potassium tert-butoxide, THF or acetonitrile 0-25°C (sometimes higher) 1-3 hours Forms spirocyclic diazaspiro core
5 Boc deprotection Acidic conditions (e.g., TFA in DCM) Room temp 1-2 hours Removes Boc protecting group
6 N-alkylation (benzylation) Benzyl halide, base (e.g., K2CO3) Room temp Several hours Introduces benzyl substituent
7 Catalytic hydrogenation Pd/C, methanol or THF Room temp 2-4 hours Final purification and reduction

Example from Patent Literature for Related Diazaspiro Compounds

A seven-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate illustrates a similar approach with detailed conditions:

Step Reaction Reagents Temperature (°C) Time (hours)
1 Reaction of ethyl malonate in ethanol Ethyl malonate, ethanol 25-80 5
2 Reduction with lithium borohydride LiBH4, THF 0-70 2.5
3 Reaction with p-toluenesulfonyl chloride p-TsCl, DCM 25 12
4 Ring closure with cesium carbonate Cs2CO3, acetonitrile 25-90 3
5 Reduction with magnesium chips Mg, methanol 25-80 1
6 Boc protection Boc anhydride, DCM 25 12
7 Catalytic hydrogenation Pd/C, methanol 25 3

This method emphasizes the use of readily available raw materials, controlled reaction conditions, and steps amenable to scale-up for industrial production.

Research Findings and Yields

  • The intramolecular cyclization using potassium tert-butoxide is a critical step that efficiently forms the spirocyclic core with good yields (often above 70% in analogous systems).
  • Boc protection and deprotection steps provide selectivity and stability for intermediates.
  • Palladium-catalyzed hydrogenation is effective for removing benzyl protecting groups or reducing intermediates without affecting the spirocyclic framework.
  • Reaction times and temperatures are optimized to minimize side reactions and maximize yield.
  • The overall synthetic route balances complexity and practicality, allowing for the introduction of diverse substituents such as benzyl groups at nitrogen sites to modulate biological activity.

Summary Table of Key Reagents and Conditions

Reaction Step Reagents Solvent Temperature Time Purpose
Epoxide formation Corey–Chaykovsky reagent THF RT Several hrs Epoxide intermediate
Ring opening Ammonia or arylamine Methanol 50-70°C Several hrs Aminoalcohol formation
Acylation Acyl halide Ethyl acetate/water RT Several hrs Acyl group introduction
Cyclization Potassium tert-butoxide THF/MeCN 0-25°C 1-3 hrs Spiro ring formation
Boc protection/deprotection Boc anhydride / TFA DCM RT 1-12 hrs Protect/deprotect amines
N-Alkylation Benzyl halide Base (K2CO3) RT Several hrs Benzyl substitution
Hydrogenation Pd/C Methanol or THF RT 2-4 hrs Reduction/deprotection

Q & A

Q. What techniques profile biological targets for this compound?

  • Methods :
  • Binding Assays : Radioligand displacement (e.g., 3^3H-labeled ligands for GPCRs) .
  • Phosphoproteomics : SILAC-based quantification to identify kinase substrate modulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.